5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzene dicarboxylic acids This compound is characterized by the presence of an ethoxybenzoyl group attached to an amino group, which is further connected to a benzene ring with two carboxylic acid groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-aminoisophthalic acid.
Ethoxybenzoylation: The amino group of 5-aminoisophthalic acid is reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the ethoxybenzoyl amide derivative.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in metal-organic frameworks (MOFs) for biological applications.
Industry: Utilized in the production of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its structural similarity to certain enzyme inhibitors allows it to bind to the active site of bacterial enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological processes in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: A precursor in the synthesis of 5-[(2-Ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid.
Benzene-1,3-dicarboxylic acid: A structurally related compound with similar chemical properties.
2-Ethoxybenzoyl chloride: A reagent used in the synthesis of the target compound.
Uniqueness
Its ability to form stable complexes with metals and its potential as an antibacterial agent distinguish it from other similar compounds .
Properties
IUPAC Name |
5-[(2-ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-2-24-14-6-4-3-5-13(14)15(19)18-12-8-10(16(20)21)7-11(9-12)17(22)23/h3-9H,2H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEWLTORJDDBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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